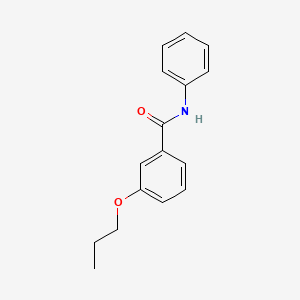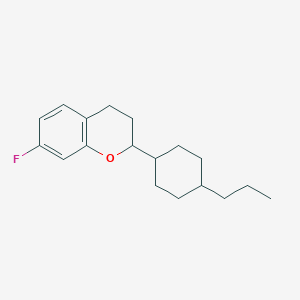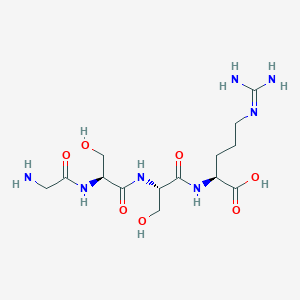
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a (3,3,6-trimethylhepta-1,5-dien-2-yl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,3,6-trimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction converts the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Nitro-substituted benzene derivatives
科学的研究の応用
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with enzymes, receptors, and other biomolecules, leading to a range of biological effects.
類似化合物との比較
(3,3,6-Trimethylhepta-1,5-dien-2-yl)benzene vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)toluene: The latter compound has a methyl group attached to the benzene ring, which can influence its reactivity and applications.
This compound vs. (3,3,6-Trimethylhepta-1,5-dien-2-yl)phenol:
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
830345-39-6 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
3,3,6-trimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-13(2)11-12-16(4,5)14(3)15-9-7-6-8-10-15/h6-11H,3,12H2,1-2,4-5H3 |
InChIキー |
WGLZRCXLGVWBJQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C)(C)C(=C)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


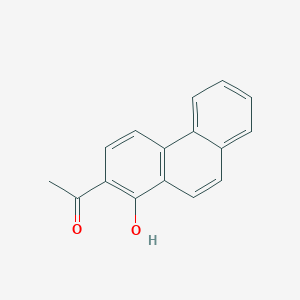


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

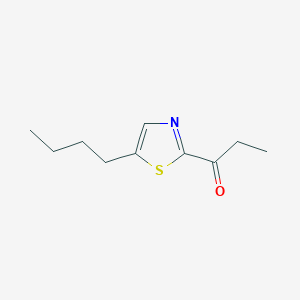
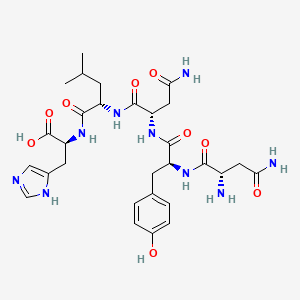
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
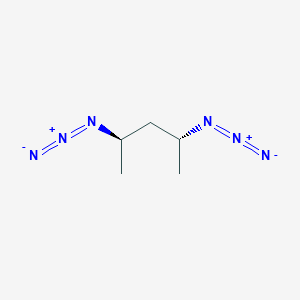
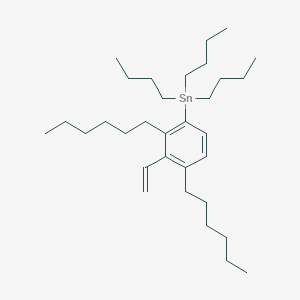
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
